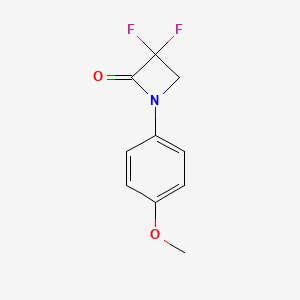![molecular formula C8H8N4S2 B12601961 5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine CAS No. 647860-03-5](/img/structure/B12601961.png)
5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine is a heterocyclic compound that contains both a thiadiazole and a pyrimidine ring. The presence of sulfur and nitrogen atoms in its structure makes it an interesting compound for various chemical and biological applications. This compound is known for its potential biological activities and is used in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine typically involves the reaction of ethylsulfanyl-substituted thiadiazole with a pyrimidine derivative. One common method is to use cyanopyrimidine as a raw material, which undergoes C-acetylation to form the target compound . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of new materials with specific properties, such as dyes and catalysts.
Wirkmechanismus
The mechanism of action of 5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiadiazole and pyrimidine rings can form coordination complexes with metal ions, which can influence biological pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triazolopyrimidines: These compounds, such as 1,2,4-triazolo[1,5-a]pyrimidine, share structural similarities and have been studied for their antimicrobial and anticancer properties.
Uniqueness
5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine is unique due to the presence of both a thiadiazole and a pyrimidine ring in its structure. This combination allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
647860-03-5 |
|---|---|
Molekularformel |
C8H8N4S2 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
3-ethylsulfanyl-4-pyrimidin-5-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H8N4S2/c1-2-13-8-7(11-14-12-8)6-3-9-5-10-4-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
DFOWOYSMMZSMDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NSN=C1C2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


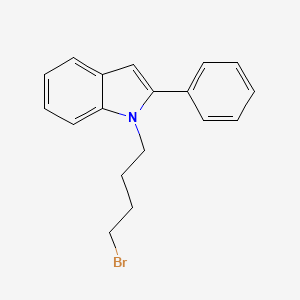
![[2-(2-Methylprop-2-en-1-yl)phenyl]methanol](/img/structure/B12601883.png)
![N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide](/img/structure/B12601885.png)

![4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12601904.png)
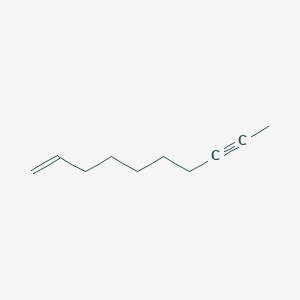
![3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol](/img/structure/B12601925.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(6-hydroxyhexyl)-](/img/structure/B12601932.png)
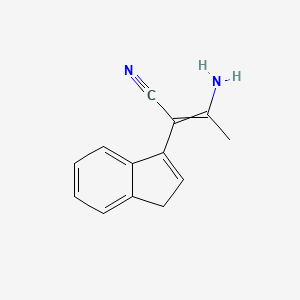

![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B12601949.png)
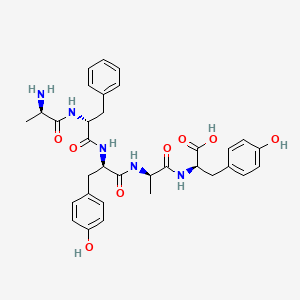
![4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12601956.png)
